The synthesis of posaconazole acetate involves several key steps that can vary depending on the specific method employed. One notable method includes the hydrogenation debenzylation reaction, where specific precursors undergo treatment with hydrogen in the presence of catalysts and acidic reagents. This process results in a mixed solution from which posaconazole can be isolated through filtration and drying techniques .
Posaconazole acetate has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity.
The structure can be visualized using molecular modeling software or databases like DrugBank, which provides detailed structural representations.
Posaconazole undergoes various chemical reactions that are crucial for its function as an antifungal agent.
Posaconazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis.
Posaconazole acetate exhibits several important physical and chemical properties that influence its pharmaceutical application.
Posaconazole acetate has significant applications in clinical settings:
Convergent synthesis of posaconazole acetate hinges on the independent preparation and strategic coupling of two advanced intermediates: the chiral tetrahydrofuran (THF) subunit and the aryl piperazine amine. The THF segment is synthesized from allyl alcohol 94 (Fig. 1), which undergoes bromination (PBr₃) to yield bromide 95. Subsequent alkylation with sodium diethylmalonate furnishes a diester, reduced by NaBH₄/LiCl to diol 97 (>85% yield over three steps) [1]. The aryl piperazine amine 102 is commercially sourced, enabling a final nucleophilic displacement reaction where the THF-derived p-chlorobenzene sulfonate 101 couples with 102 in DMSO/aqueous NaOH. This step achieves a 96% yield of amine intermediate 103, later acylated to form posaconazole’s triazolone core [1] [3].
A critical innovation involves Friedel-Crafts acylation for the difluorophenyl segment: 1,3-difluorobenzene (2) reacts with succinic anhydride (3), followed by Wittig olefination to install the carboxylic acid handle (5). This allows chiral auxiliary-directed stereocontrol using (4R)-(+)-4-benzyl-2-oxazolidinone (OXZ), achieving >90% diastereoselectivity in subsequent hydroxymethylation [3].
Table 1: Yield Optimization in Key Coupling Reactions
Reaction | Conditions | Yield | Key Improvement |
---|---|---|---|
THF-Iodide (99) to Triazole | Na-triazole, DMF:DMPU (4:1), 80°C | 89% | DMPU co-solvent enhances solubility |
Sulfonate (101)-Piperazine | NaOH (2M), DMSO, 25°C, 12 h | 96% | Aqueous base minimizes hydrolysis |
Final triazolone cyclization | Toluene, 100°C, 24–48 h | 80% | Gradient heating prevents decomposition |
Desymmetrization of meso-diol 97 is pivotal for installing stereochemistry in the THF subunit. Screening of >20 hydrolases identified Candida antarctica lipase B (CAL-B, immobilized as SP 435) as optimal for enantioselective monoacetylation. In acetonitrile with vinyl acetate as acyl donor, SP 435 converts 97 to monoacetate (S)-98 in >90% yield and 99% enantiomeric excess (ee) [1] [7]. The enzyme’s broad substrate pocket accommodates the THF diol’s steric bulk, while vinyl acetate drives equilibrium toward product via irreversible enol acetate hydrolysis [7].
Alternative enzymes like Pseudomonas fluorescens lipase (PFL) gave <40% conversion under identical conditions due to steric clashes with the diol’s alkyl chain. Solvent engineering proved crucial: switching from THF to acetonitrile increased SP 435’s activity by 3-fold by preserving the enzyme’s open conformation [7].
Table 2: Performance of Hydrolases in Desymmetrization of Diol 97
Enzyme | Solvent | Conversion (%) | ee (%) | Selectivity (E) |
---|---|---|---|---|
SP 435 (CAL-B) | Acetonitrile | 95 | >99 | >200 |
Pseudomonas fluorescens lipase | THF | 38 | 85 | 20 |
Burkholderia cepacia lipase | Toluene | 65 | 92 | 50 |
Chiral induction in posaconazole’s "right-side" triazolone segment relies on catalytic asymmetric alkylation. (S)-2-Benzyloxy propanal 106 (from Red-Al reduction of lactam 105) undergoes formyl hydrazine condensation to hydrazone 107. Magnesium- or titanium-mediated ethyl addition achieves moderate diastereoselectivity (d.r. 94:6 with EtMgBr). However, protecting the formyl group as a TBDMS ether (108) before ethyl Grignard addition dramatically improves stereocontrol, yielding alcohol (S,S)-109 with d.r. >99:1 and 95% yield [1] [3].
Titanium tetrachloride proves superior to magnesium in chelating the hydrazone oxygen and aldehyde, rigidifying the transition state. Computational studies confirm that Ti(IV) coordinates with the TBDMS ether oxygen, directing Re-face attack by the nucleophile [3]. For acylation, carbamate formation with phenyl chloroformate uses DMAP catalysis, suppressing racemization at the chiral center (99% ee retained) [3].
Solvent polarity dictates efficiency in iodine-mediated THF cyclization and final triazole coupling. Cyclization of monoacetate 98 requires dichloromethane (DCM) to solubilize iodine while maintaining substrate rigidity, yielding iodotetrahydrofuran 99 in 86% yield. Polar solvents like methanol promote acetate hydrolysis, diminishing cyclization rates [1] [4].
Solvent mixtures also govern posaconazole acetate’s polymorphic stability. Ethyl acetate/isopropanol blends (7:3 v/v) maximize solubility (4.87 × 10⁻⁴ mol/L at 25°C) by reducing polarity and enhancing van der Waals interactions with the lipophilic API [4]. For triazole coupling, DMPU co-solvent (in DMF) is essential: its high dipole moment (μ = 4.23 D) dissociates sodium triazole aggregates, accelerating nucleophilic displacement 5-fold versus DMF alone [1] [10].
Table 3: Solvent Effects on Key Cyclization/Coupling Steps
Reaction | Optimal Solvent System | Yield (%) | Role of Solvent |
---|---|---|---|
Iodocyclization of 98 | CH₂Cl₂ (anhydrous) | 86 | Dissolves I₂; stabilizes iodonium ion intermediate |
Triazole introduction | DMF:DMPU (4:1) | 89 | Dissociates Na-triazole; solubilizes iodide |
Final triazolone cyclization | Toluene | 80 | High boiling point enables thermal cyclization |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: